

Spectroscopic Profile of Trijuganone B: A Technical Guide

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Compound of Interest

Compound Name: *Trijuganone B*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Trijuganone B**, a phenanthrenequinone diterpenoid isolated from the roots of *Salvia trijuga*. The information presented herein is essential for the identification, characterization, and further development of this compound for potential therapeutic applications. **Trijuganone B**, along with its counterpart Trijuganone A, was first reported by Lu Xuezhao, Luo Houwei, and Niwa Masatake in the journal *Planta Medica*^{[1][2]}.

Core Spectroscopic Data

The structural elucidation of **Trijuganone B** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Trijuganone B in CDCl₃^[1]

Position	¹³ C NMR (δ _c)	¹ H NMR (δ _H , mult., J in Hz)
1	29.8	3.15 (m)
2	19.5	1.90 (m), 2.05 (m)
3	35.1	2.80 (m)
4	45.6	1.80 (m)
5	148.9	-
6	123.8	7.55 (s)
7	132.7	-
8	130.2	7.60 (d, 8.5)
9	124.5	7.45 (d, 8.5)
10	128.9	-
11	183.5	-
12	182.1	-
13	150.1	-
14	118.7	-
15	31.2	3.30 (sept, 6.8)
16	21.5	1.35 (d, 6.8)
17	21.4	1.34 (d, 6.8)
20	17.1	1.25 (d, 7.0)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), m (multiplet), and sept (septet).^[1]

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for Trijuganone B

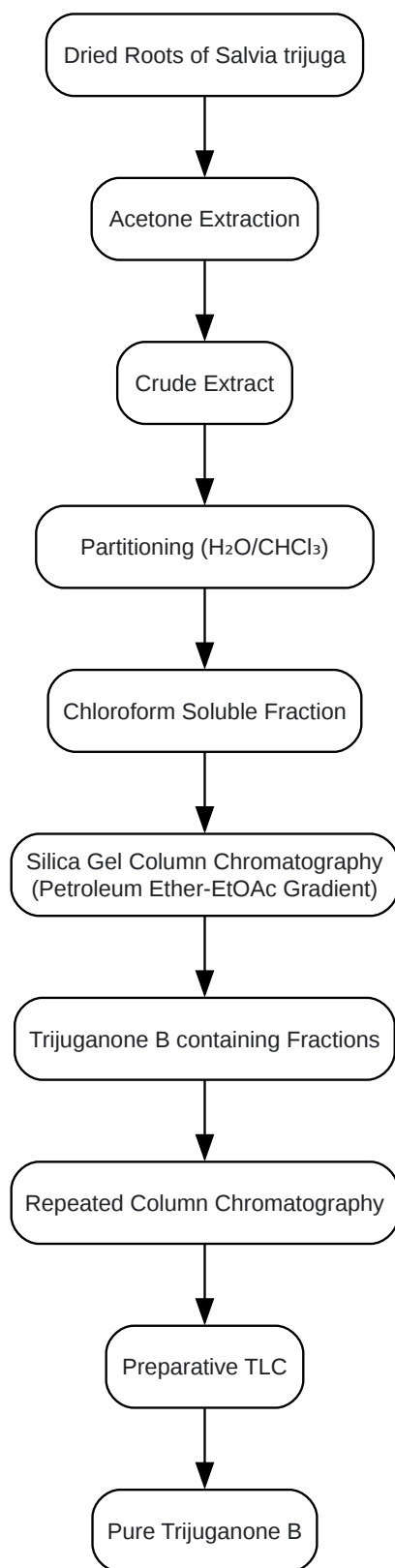
Spectroscopic Method	Key Data
IR (KBr, cm^{-1})	3380, 2960, 2920, 1685, 1650, 1580, 1450, 1380, 1250, 1160, 1080
HR-EIMS (m/z)	298.1515 $[\text{M}]^+$ (Calcd. for $\text{C}_{19}\text{H}_{22}\text{O}_3$, 298.1569)
UV (MeOH, nm)	225 ($\log \epsilon$ 4.3), 288 ($\log \epsilon$ 4.3), 464 ($\log \epsilon$ 3.6)[1]

Experimental Protocols

The isolation and characterization of **Trijuganone B** involved a series of meticulous experimental procedures. The following is a detailed description of the methodologies employed.

Isolation of Trijuganone B

The dried roots of *Salvia trijuga* were extracted with acetone. The resulting extract was then partitioned between water and chloroform. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions containing **Trijuganone B** were further purified by repeated column chromatography and preparative thin-layer chromatography to yield the pure compound.



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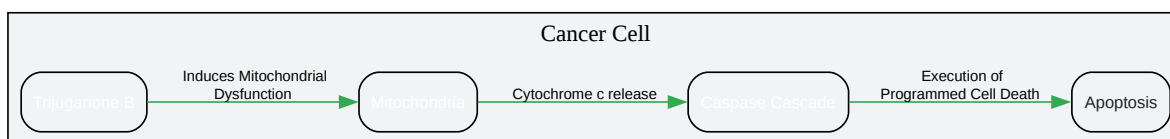
Fig 1. Isolation workflow for **Trijuganone B**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C .^[1] Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts were referenced to TMS.^[1]
- Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX110 mass spectrometer.
- Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 1720X FT-IR spectrometer using potassium bromide (KBr) pellets.
- UV-Vis Spectroscopy: The UV spectrum was measured on a Shimadzu UV-260 spectrophotometer in methanol.^[1]

Signaling Pathway and Biological Activity

Trijuganone B has been identified as a constituent of *Salvia* species, which are known for their diverse biological activities. While the specific signaling pathways modulated by **Trijuganone B** are a subject of ongoing research, related compounds from *Salvia miltiorrhiza* have been shown to induce apoptosis in cancer cells. For instance, Trijuganone C, a structurally similar compound, induces apoptosis in human leukemia cells through the activation of caspases and modulation of mitochondrial pathways.^{[3][4]}



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Fig 2. Hypothetical apoptotic pathway induced by **Trijuganone B**.

The elucidation of the precise molecular targets and signaling cascades affected by **Trijuganone B** will be critical for its development as a therapeutic agent. Further investigation into its mechanism of action is warranted.

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References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Trijuganone A and B: Two New Phenanthrenequinones from Roots of Salvia trijuga. | Semantic Scholar [semanticscholar.org]
- 3. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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